Lead hydroxide (Pb(OH)2)

描述

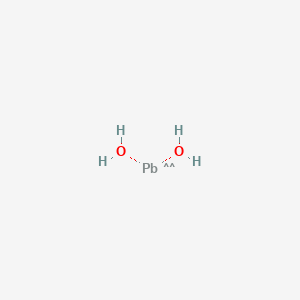

Lead hydroxide, chemically represented as Pb(OH)₂, is an inorganic compound consisting of lead in the +2 oxidation state and hydroxide ions. It is typically a white, amorphous powder that is insoluble in water but can dissolve in solutions containing excess hydroxide ions, forming plumbite ions . Historically, lead hydroxide has been used in various applications, including cosmetics and paints, but its use has declined due to its toxicity .

准备方法

Lead hydroxide can be synthesized through several methods:

Reaction of Lead(II) Salts with Alkaline Substances: When a hydroxide is added to a solution of a lead(II) salt, such as lead(II) nitrate, a white precipitate of lead hydroxide is formed. The reaction is as follows: [ \text{Pb}^{2+} + 2\text{OH}^{-} \rightarrow \text{Pb(OH)}_2 ]

Careful Hydrolysis of Lead(II) Acetate Solution: This method yields a crystalline product with the formula Pb₆O₄(OH)₄.

Industrial Production: In industrial settings, lead hydroxide is often produced by reacting lead(II) nitrate with sodium hydroxide, resulting in lead hydroxide and sodium nitrate.

化学反应分析

Lead hydroxide undergoes various chemical reactions:

Oxidation: Upon heating, lead hydroxide decomposes to form lead oxide (PbO).

Reaction with Acids: Lead hydroxide reacts with dilute acids to form lead salts and water. For example, with hydrochloric acid[ \text{Pb(OH)}_2 + 2\text{HCl} \rightarrow \text{PbCl}_2 + 2\text{H}_2\text{O} ]

Reaction with Alkalis: In the presence of excess hydroxide ions, lead hydroxide forms soluble plumbite ions.

科学研究应用

Introduction to Lead Hydroxide

Lead hydroxide is a white, amorphous powder that is slightly soluble in water and more soluble in alkaline solutions. It is primarily known for its use in lead-acid batteries, wastewater treatment, and as a precursor in various chemical syntheses.

Lead-Acid Batteries

Lead hydroxide is crucial in the functioning of lead-acid batteries, where it participates in reversible electrochemical reactions:

- Chemical Reactions :

This reaction facilitates the storage and release of electrical energy, making lead-acid batteries widely used in automotive and backup power applications .

Wastewater Treatment

Lead hydroxide is utilized in wastewater treatment processes due to its ability to adsorb heavy metals and precipitate contaminants. It effectively reduces lead concentrations in contaminated water through the following reaction:

This process helps in remediating environments impacted by industrial waste .

Nanotechnology

Research has demonstrated the synthesis of lead hydroxide nanorods for applications in nanotechnology. These materials exhibit unique properties that can be harnessed for various electronic and photonic devices .

Porous Glass Production

Lead hydroxide is used in the manufacture of porous glass, which finds applications in filtration systems and as a support for catalysts due to its high surface area and porosity .

Electrical Insulation

In the production of electrical-insulating paper, lead hydroxide serves as a key component, enhancing the dielectric properties of the material .

Nickel-Cadmium Batteries

Lead hydroxide is also employed as an electrolyte component in sealed nickel-cadmium batteries, contributing to their efficiency and performance .

Remediation of Lead-Contaminated Soil

A study investigated the effectiveness of electrokinetic remediation using lead hydroxide to treat lead-contaminated soil. The results indicated significant reductions in lead concentration, highlighting its efficacy in environmental cleanup efforts .

Performance Analysis of Lead-Acid Batteries

Research conducted on various formulations of lead-acid batteries showed that incorporating lead hydroxide improved charge retention and cycle life compared to traditional designs. This advancement has implications for enhancing battery performance in electric vehicles .

Data Summary Table

| Application | Description | Key Reactions/Processes |

|---|---|---|

| Lead-Acid Batteries | Energy storage systems used widely in vehicles | Anode: PbO₂ → Pb(OH)₂; Cathode: Pb(OH)₂ → Pb |

| Wastewater Treatment | Removal of heavy metals from contaminated water | Pb²⁺ + 2OH⁻ → Pb(OH)₂(s) |

| Nanotechnology | Synthesis of nanomaterials for electronics | Synthesis processes vary based on desired nanostructures |

| Porous Glass Production | Manufacturing of filtration materials | Involves incorporation of lead compounds |

| Electrical Insulation | Enhancing dielectric properties of insulating materials | Utilization in composite materials |

作用机制

The mechanism of action of lead hydroxide involves its interaction with hydroxide ions to form plumbite ions in alkaline solutions . This property is utilized in various applications, such as in lead-acid batteries, where the reversible formation and dissolution of lead hydroxide are key to the battery’s functionality .

相似化合物的比较

Lead hydroxide can be compared with other similar compounds, such as:

- Germanium(II) Hydroxide (Ge(OH)₂)

- Tin(II) Hydroxide (Sn(OH)₂)

- Mercury(II) Hydroxide (Hg(OH)₂)

While these compounds share similar hydroxide structures, lead hydroxide is unique in its historical usage and its significant role in lead-acid batteries .

生物活性

Lead hydroxide, chemically represented as Pb(OH)₂, is an inorganic compound that plays a significant role in various biological contexts due to its interaction with biological systems, primarily through the release of lead ions (Pb²⁺). This article provides a comprehensive overview of the biological activity of lead hydroxide, focusing on its biochemical properties, mechanisms of action, and potential health impacts.

Overview of Lead Hydroxide

- Chemical Formula : Pb(OH)₂

- Molecular Weight : 241.2 g/mol

- Physical State : White amorphous powder

- Solubility : Insoluble in water; soluble in excess hydroxide solutions forming plumbite ions.

Lead hydroxide does not directly participate in biochemical reactions; however, the lead ions it releases can significantly affect biological processes. The primary mechanisms include:

- Mimicking Essential Metals : Lead ions can mimic essential metals such as zinc, calcium, and iron, competing with them for binding sites on enzymes and proteins. This competition can disrupt normal enzymatic functions and metabolic pathways .

- Enzyme Inhibition : Lead ions can inhibit various enzymes involved in critical metabolic processes. For instance, they interfere with enzymes that require metal cofactors, leading to altered lipid, protein, and carbohydrate metabolism .

Lead hydroxide's biological effects stem from its ability to release lead ions into biological systems. Key biochemical properties include:

- Cellular Effects : Lead exposure can disrupt cell signaling pathways, alter gene expression, and interfere with cellular metabolism. The accumulation of lead ions in cells can lead to significant toxicity over time .

- Transport and Distribution : Lead ions can be transported within cells and tissues by binding to transport proteins or diffusing across cell membranes. They tend to accumulate in specific tissues, particularly bones and kidneys .

Health Impacts

The biological activity of lead hydroxide has been linked to various health issues:

- Neurological Damage : Chronic exposure to lead can result in neurotoxicity, affecting cognitive functions and leading to developmental issues in children .

- Kidney Dysfunction : Lead accumulation can impair kidney function, leading to renal damage and dysfunction over time .

- Reproductive Toxicity : Lead exposure has been associated with adverse effects on reproductive health, including effects on fertility and fetal development .

Case Studies

Several studies have documented the effects of lead exposure from sources including lead hydroxide:

-

Neurodevelopmental Effects in Children :

A study highlighted that children exposed to lead from environmental sources exhibited lower IQ levels and developmental delays. The study emphasized the importance of reducing lead exposure from contaminated water and soil . -

Occupational Exposure :

Workers in industries dealing with lead compounds showed higher incidences of neurological disorders and kidney damage. Monitoring blood lead levels was crucial for assessing health risks among these populations . -

Animal Models :

Research involving animal models demonstrated that exposure to lead hydroxide resulted in significant behavioral changes and neurological impairments. The severity of effects was dose-dependent, indicating that even low levels of exposure could be harmful over time .

Summary Table of Biological Effects

属性

InChI |

InChI=1S/2H2O.Pb/h2*1H2; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCLWGMTGGFSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Pb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O2Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19783-14-3 | |

| Record name | Lead hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019783143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead hydroxide (Pb(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。